An In-Depth Technical Guide to (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride
An In-Depth Technical Guide to (R)-N-Methyltetrahydrofuran-3-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a chiral heterocyclic amine of significant interest in the pharmaceutical industry. Its primary role is as a key intermediate in the synthesis of the selective A₁ adenosine receptor agonist, Tecadenoson, a drug candidate investigated for the treatment of paroxysmal supraventricular tachycardia.[1][2] This guide provides a comprehensive overview of the chemical properties, synthesis, and relevant biological context of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, designed to support researchers and professionals in drug discovery and development.
Chemical and Physical Properties
| Property | Value | Reference(s) |
| CAS Number | 1292324-63-0 | [3][4][5][6][7] |
| Molecular Formula | C₅H₁₂ClNO | [3][8] |
| Molecular Weight | 137.61 g/mol | [9] |
| Appearance | White to off-white solid (inferred from related compounds) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in water and polar organic solvents (inferred from structure) | |
| Storage Temperature | 2-8°C, under inert atmosphere (e.g., Argon or Nitrogen) | [8] |
Synthesis
The synthesis of (R)-N-Methyltetrahydrofuran-3-amine hydrochloride typically involves the preparation of the free amine, (R)-N-methyltetrahydrofuran-3-amine, followed by salt formation with hydrochloric acid. While a specific, detailed experimental protocol for the direct synthesis of the hydrochloride salt is not widely published, a general synthetic approach can be outlined based on the synthesis of related compounds. A common route involves the N-methylation of (R)-3-aminotetrahydrofuran.
A patented method for the synthesis of the precursor, (R)-3-aminotetrahydrofuran, starts from (R)-tetrahydrofuran-3-carboxylic acid.[10] The process involves two main steps: amidation and Hofmann degradation.[10]
Experimental Workflow for the Synthesis of (R)-3-Aminotetrahydrofuran (Precursor)
Caption: Synthesis of (R)-3-Aminotetrahydrofuran.
General Protocol for N-methylation and Hydrochloride Salt Formation
Following the synthesis of (R)-3-aminotetrahydrofuran, a standard reductive amination or other N-methylation procedure would be employed, followed by treatment with hydrochloric acid to yield the final product. A detailed, validated experimental protocol from a peer-reviewed source is not currently available.
Spectroscopic Data
Biological Context and Signaling Pathway
(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a crucial building block for Tecadenoson, a selective agonist for the A₁ adenosine receptor.[1][2] Adenosine receptors are a class of purinergic G protein-coupled receptors with adenosine as the endogenous ligand.[11] The A₁ adenosine receptor, in particular, is known to play a significant role in regulating cardiac function.
The mechanism of action of Tecadenoson, and by extension the relevance of its precursor, involves the activation of the A₁ adenosine receptor. This activation initiates a signaling cascade through an inhibitory G protein (Gi). The Gi protein, in turn, inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).[12] This reduction in cAMP has downstream effects on ion channels and other cellular processes, ultimately leading to the therapeutic effect of slowing atrioventricular (AV) nodal conduction in the heart.[1]
Signaling Pathway of Tecadenoson (A₁ Adenosine Receptor Agonist)
Caption: Tecadenoson Signaling Pathway.
Safety and Handling
(R)-N-Methyltetrahydrofuran-3-amine hydrochloride should be handled with care in a laboratory setting. While a specific safety data sheet (SDS) for this exact compound is not universally available, data for structurally similar compounds suggest that it may be harmful if swallowed and may cause skin and eye irritation. Standard laboratory safety protocols, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are essential. The compound should be stored in a cool, dry, and well-ventilated area, under an inert atmosphere.[8]
Conclusion
(R)-N-Methyltetrahydrofuran-3-amine hydrochloride is a valuable chiral intermediate with a clear application in the synthesis of the pharmacologically active agent Tecadenoson. While a complete public dataset of its physical and spectral properties is not yet available, this guide consolidates the existing knowledge to aid researchers in their work. Further detailed characterization of this compound would be a valuable contribution to the scientific community, particularly for those involved in the development of novel therapeutics targeting adenosine receptors.
References
- 1. Tecadenoson | C14H19N5O5 | CID 158795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Tecadenoson: a novel, selective A1 adenosine receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(R)-N-METHYL-TETRAHYDROFURAN-3-YL-AMINE HYDROCHLORIDE | 1292324-63-0 [chemicalbook.com]
- 4. (R)-N-Methyltetrahydrofuran-3-amine hydrochloride [cymitquimica.com]
- 5. National Museum of Anthropology | 360 Virtual Tour [nma.nationalmuseum.gov.ph]
- 6. 1292324-63-0|(R)-N-Methyltetrahydrofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]
- 7. (R)-N-Methyltetrahydrofuran-3-amine hydrochloride, 95.0%+,价格-幺米Lab实验室 [ymilab.com]
- 8. METHYL-(TETRAHYDRO-FURAN-3-YL)-AMINE HCL | 917882-94-1 [chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. CN105218490B - Preparation method of (R)-tetrahydrofuran-3-amine - Google Patents [patents.google.com]
- 11. journals.physiology.org [journals.physiology.org]
- 12. benchchem.com [benchchem.com]

